![molecular formula C20H18N4O B2710622 [4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone CAS No. 439108-44-8](/img/structure/B2710622.png)
[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone
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Description
Scientific Research Applications
- The compound has been investigated as an NF-κB inhibitor, which could be valuable in anticancer drug development . NF-κB is a transcription factor involved in cell survival, inflammation, and immune responses. Inhibiting NF-κB may help control cancer cell growth.
- Certain derivatives of this compound act as retinoid nuclear modulators. Retinoids play essential roles in metabolic regulation and immune function. These compounds are relevant for treating metabolic and immunological diseases .
- Lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound have shown potential benefits in various brain disorders. Neuroinflammation, often involving microglial activation, plays a crucial role in the pathogenesis of such diseases .
- The pyrazolo[3,4-b]pyridine subunit, present in this compound, has diverse applications. It features in fungicides, antibiotics, and anti-inflammatory drugs . Its versatility makes it an attractive building block for medicinal chemistry.
- The compound’s structural resemblance to purine bases (adenine and guanine) has led to interest from medicinal chemists. Over 300,000 structures related to this compound have been described, including antitumor agents . Additionally, it may inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases.
- Researchers have explored various synthetic methods to obtain 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized based on assembling the pyrazolopyridine system, considering their advantages and drawbacks .
NF-κB Inhibition for Anticancer Research
Retinoid Nuclear Modulation
Anti-Inflammatory Properties
Fungicides and Antibiotics
Cholesterol Reduction and Antitumor Activity
Synthetic Strategies and Approaches
properties
IUPAC Name |
(4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridin-1-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-6-8-16(9-7-13)20(25)24-18-17(14(2)12-15(3)21-18)19(22-24)23-10-4-5-11-23/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJFPMGTIBHLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C(=CC(=N3)C)C)C(=N2)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone |
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